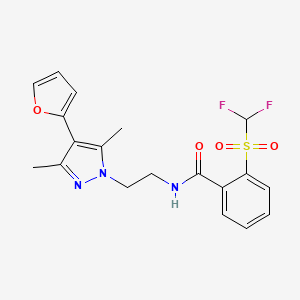

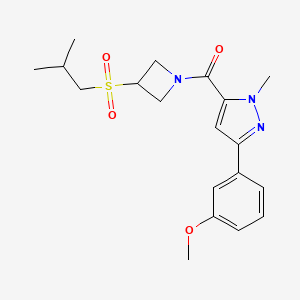

![molecular formula C15H10FN5 B2925164 7-(4-fluorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 338953-46-1](/img/structure/B2925164.png)

7-(4-fluorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential use in various applications . They are characterized by a fused ring structure and can exhibit a variety of properties depending on their specific substituents .

Synthesis Analysis

The synthesis of similar compounds, such as 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine and 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one, has been achieved through a simple synthetic method .Molecular Structure Analysis

The molecular structure of these compounds is characterized by a fused-ring structure . The specific structure of “7-(4-fluorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine” would depend on the arrangement of the substituents on the pyrazolo[1,5-a]pyrimidine core.Chemical Reactions Analysis

The chemical reactions involving these compounds would depend on their specific structure and substituents. For example, they can react with europium under solvothermal conditions in pyridine to yield a homoleptic framework .Physical And Chemical Properties Analysis

These compounds can exhibit excellent thermal stability . For example, 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine and 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one have thermal decomposition temperatures of 325 °C and 291 °C, respectively .Scientific Research Applications

Anticancer Potential Research into fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines, a category that includes compounds similar to 7-(4-fluorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine, has demonstrated promising antiproliferative activity against breast, colon, and lung cancer cell lines. This activity suggests the compound's potential application in cancer research and therapy, highlighting its significance beyond basic chemistry (Dolzhenko et al., 2008).

Antimycobacterial Activity A series of fluorinated 1,2,4‐triazolo[1,5‐a]pyrimidine‐6‐carboxylic acid derivatives, similar in structure to the subject compound, have been designed as fluoroquinolone analogues. These derivatives exhibited potent antimycobacterial activity against Mycobacterium tuberculosis, with one compound significantly inhibiting bacterial growth. Such findings underscore the potential use of these compounds in developing novel antimycobacterial therapies (Abdel-Rahman et al., 2009).

Fluorophore Development Innovative research has led to the Rh(III)-catalyzed oxidative C-H/C-H cross-coupling of [1,2,4]triazolo[1,5- a]pyrimidines with indoles and pyrroles, facilitating the assembly of novel excited-state intramolecular proton transfer (ESIPT) fluorophores. These findings suggest applications in developing new fluorescent materials and tools for biological imaging and sensors (Zhang et al., 2019).

Antiviral Research Compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, including modifications and derivatives, have shown potential in inhibiting influenza virus RNA polymerase PA-PB1 subunit heterodimerization. This activity presents a promising avenue for antiviral drug development, highlighting the versatility of this chemical framework in addressing viral infections (Massari et al., 2017).

Synthetic and Medicinal Chemistry The [1,2,4]Triazolo[1,5‐a]pyrimidine scaffold has been extensively studied for its wide range of pharmacological activities, including anticancer, antimicrobial, and anti-tubercular effects. Its incorporation into several clinical trials and marketed drugs underscores its significant potential in medicinal chemistry (Merugu et al., 2022).

Mechanism of Action

properties

IUPAC Name |

7-(4-fluorophenyl)-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN5/c16-12-5-3-11(4-6-12)13-7-8-17-14-18-15(19-21(13)14)20-9-1-2-10-20/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHNGVTYVXLERO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-fluorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

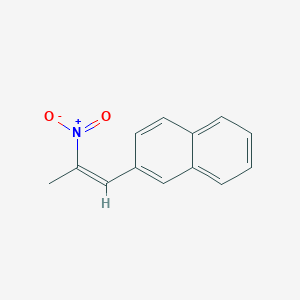

![4-[(3,4-Dichlorobenzyl)sulfanyl]aniline](/img/structure/B2925083.png)

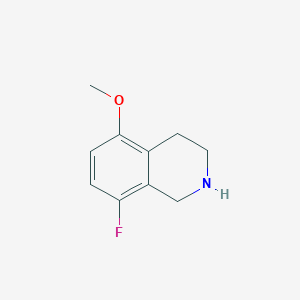

![3-[(cyclopropylcarbonyl)amino]-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B2925089.png)

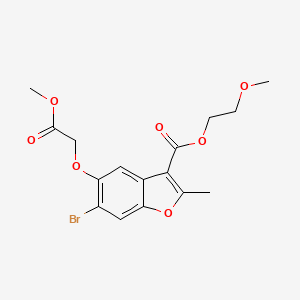

![rel-5-[(1R,2R)-2-methylcyclopropyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2925092.png)

![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate](/img/structure/B2925096.png)

![N-(4-(1H-tetrazol-1-yl)phenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2925098.png)

![Methyl 3-({[4-(methoxycarbonyl)phenyl]amino}sulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B2925100.png)

![2-[[5-Butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2925101.png)

![N-(5-chloro-2-methoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2925103.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2925104.png)